An In-depth Technical Guide to 5-Bromo-3-chloro-2-methylbenzoic Acid: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5-Bromo-3-chloro-2-methylbenzoic Acid: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic approaches, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
5-Bromo-3-chloro-2-methylbenzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxyl group, a bromine atom, a chlorine atom, and a methyl group at positions 1, 5, 3, and 2, respectively.
Systematic IUPAC Name: 5-Bromo-3-chloro-2-methylbenzoic acid[1]
The presence and arrangement of the various functional groups on the aromatic ring significantly influence the molecule's reactivity and physical properties. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that dictates its chemical behavior.
Molecular Structure:
Caption: 2D structure of 5-Bromo-3-chloro-2-methylbenzoic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the key properties of 5-Bromo-3-chloro-2-methylbenzoic acid.
| Property | Value | Source |
| CAS Number | 1540188-38-2 | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 342.8 ± 42.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-3-chloro-2-methylbenzoic acid is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for analogous compounds. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a simpler substituted toluene derivative.
Proposed Synthetic Pathway:
A logical approach would involve the sequential halogenation and oxidation of a suitable starting material like 3-chloro-2-methylaniline. The synthesis could proceed through the following key steps:
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Bromination: Electrophilic aromatic substitution of 3-chloro-2-methylaniline to introduce the bromine atom at the para position to the amino group, yielding 5-bromo-3-chloro-2-methylaniline.
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Diazotization: Conversion of the amino group of 5-bromo-3-chloro-2-methylaniline to a diazonium salt using nitrous acid.
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Sandmeyer Reaction: Replacement of the diazonium group with a cyano group using a copper(I) cyanide catalyst.
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Hydrolysis: Acid- or base-catalyzed hydrolysis of the resulting nitrile to the corresponding carboxylic acid, yielding 5-Bromo-3-chloro-2-methylbenzoic acid.
Caption: Proposed synthetic pathway for 5-Bromo-3-chloro-2-methylbenzoic acid.
Reactivity:
The reactivity of 5-Bromo-3-chloro-2-methylbenzoic acid is primarily governed by its carboxylic acid functional group and the substituted aromatic ring.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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Aromatic Ring: The halogen substituents (Br and Cl) can participate in nucleophilic aromatic substitution reactions under forcing conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable building block for the synthesis of more complex molecules.
Spectroscopic Characterization (Predicted)
Although experimental spectra for 5-Bromo-3-chloro-2-methylbenzoic acid are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring.
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Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons attached to the halogens and the carboxyl group will be significantly deshielded.
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Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).
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Carboxylic Carbon: A signal in the downfield region (typically δ 165-185 ppm).
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.
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C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
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C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands in the region of 2950-2850 cm⁻¹.
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C-Br and C-Cl Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS):
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens.
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Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the C-Br and C-Cl bonds.
Applications in Drug Discovery and Development
Halogenated benzoic acids are important scaffolds and intermediates in medicinal chemistry. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.
While specific applications of 5-Bromo-3-chloro-2-methylbenzoic acid are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, related bromo- and chloro-substituted aromatic compounds are known to be crucial building blocks for the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. Further research is warranted to explore the utility of this particular molecule in the synthesis of bioactive compounds.
Safety and Handling
5-Bromo-3-chloro-2-methylbenzoic acid is classified as a hazardous substance. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-3-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic strategies, and safety information. While there are gaps in the experimental data for this specific compound, the information presented here, based on established chemical principles and data from related molecules, serves as a valuable starting point for researchers and professionals in the field. Further experimental investigation into its synthesis, reactivity, and biological activity is encouraged to fully elucidate its potential.
References
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PubChemLite. 5-bromo-3-chloro-2-methylbenzoic acid. [Link]
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PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. [Link]
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PubChem. 5-Bromo-3-chloro-2-iodobenzoic acid. [Link]
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Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- Google Patents.
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Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
- Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.
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European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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Hema Pharmaceuticals. 5-Bromo-2-Chloro benzoic Acid. [Link]
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NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
